N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide
Description
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is a complex organic compound that features a benzene ring substituted with bromine, fluorine, and trifluoroethyl groups
Properties
Molecular Formula |
C10H8BrF4NO2 |
|---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
N-[2-bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H8BrF4NO2/c1-4(17)16-8-3-7(12)5(2-6(8)11)9(18)10(13,14)15/h2-3,9,18H,1H3,(H,16,17) |
InChI Key |
OFWIOXVOTXXICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)F)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The process may include:
Electrophilic Aromatic Substitution: Introduction of bromine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Addition of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of Acetamide: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and acetamide groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability . This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and material science .
Biological Activity
N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is a synthetic compound notable for its unique chemical structure, which includes halogen atoms and a trifluoroethyl group. This composition suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 330.07 g/mol. The presence of multiple functional groups, particularly the trifluoroethyl moiety, enhances its lipophilicity, influencing its absorption and distribution in biological systems .
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although specific mechanisms remain to be elucidated.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria . The presence of halogens often correlates with enhanced biological efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study comparing the activity of various compounds against Staphylococcus aureus, compounds with halogen substitutions showed significant potency. While specific data for this compound is limited, related compounds exhibited MIC values ranging from 4–8 μg/mL against resistant strains .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. A related compound demonstrated moderate exposure with a peak concentration () of 592 µg/mL and a half-life () of 26.2 hours following intravenous administration .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Fluorobenzamide | Contains fluorine; simple amide structure | Less complex than N-[...], potentially different biological activity |
| 4-Bromoacetophenone | Similar brominated structure; lacks trifluoromethyl group | Lacks hydroxyl functionality; different reactivity |
| Triflumizole | Contains trifluoromethyl groups; used as a fungicide | Different application focus; broader spectrum of activity |
The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound distinguishes it from other compounds and may contribute to its unique biological activities.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several steps requiring optimization to ensure high yields and purity. The chemical reactivity is influenced by its functional groups, which can be modified to enhance biological properties or develop derivatives with improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
